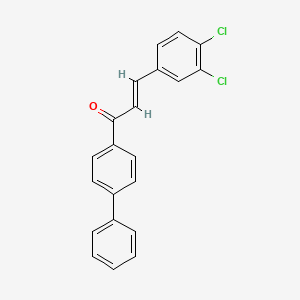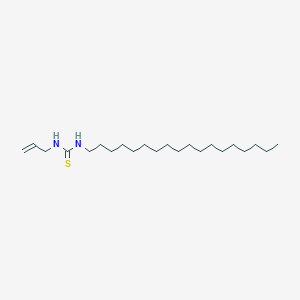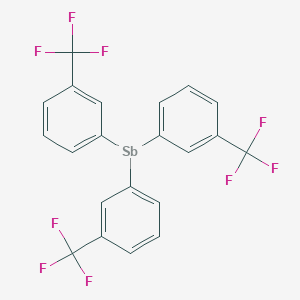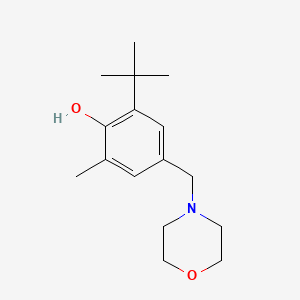
2,2-Dimethylpropyl 2-methyl-1-phenyl-1-propane sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,2-Dimethylpropyl 2-methyl-1-phenyl-1-propane sulfonate typically involves the reaction of 2,2-dimethylpropyl alcohol with 2-methyl-1-phenyl-1-propane sulfonyl chloride under suitable conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
2,2-Dimethylpropyl 2-methyl-1-phenyl-1-propane sulfonate undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of this compound can lead to the formation of the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpropyl 2-methyl-1-phenyl-1-propane sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethylpropyl 2-methyl-1-phenyl-1-propane sulfonate involves its interaction with specific molecular targets. The sulfonate group can participate in various biochemical pathways, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate cellular processes through its chemical interactions .
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethylpropyl 2-methyl-1-phenyl-1-propane sulfonate can be compared with similar compounds such as:
- 2,2-Dimethylpropyl p-tolyl sulfone
- 2,2-Dimethyl-3-phenyl-propan-1-ol
- 1-(2,4-Dimethyl-phenyl)-propan-2-one
- 2-Methyl-2,3-diphenyl-1-propanol
- 2-Methyl-1-phenyl-propan-1-ol
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific sulfonate group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
22457-18-7 |
|---|---|
Molekularformel |
C15H24O3S |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
2,2-dimethylpropyl 2-methyl-1-phenylpropane-1-sulfonate |
InChI |
InChI=1S/C15H24O3S/c1-12(2)14(13-9-7-6-8-10-13)19(16,17)18-11-15(3,4)5/h6-10,12,14H,11H2,1-5H3 |
InChI-Schlüssel |
WRIHAFNWLDGYKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=CC=C1)S(=O)(=O)OCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Di(3-aminophenyl)phosphoryl]aniline](/img/structure/B11954652.png)

![2-hydroxy-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzoic acid](/img/structure/B11954660.png)







![Ethyl 2-amino-7-hydroxy-8h-1-thiacyclopenta[a]indene-3-carboxylate](/img/structure/B11954705.png)
![3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline](/img/structure/B11954708.png)

